molecular formula C24H17NO7 B3585506 [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate

[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate

Cat. No.: B3585506
M. Wt: 431.4 g/mol
InChI Key: GLAOYJLIEDVMJQ-UHFFFAOYSA-N
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Description

[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, substituted with an ethylphenoxy group at the 3-position and a nitrobenzoate ester at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate typically involves multi-step organic reactions

    Preparation of Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of Ethylphenoxy Group: The ethylphenoxy group can be introduced via a nucleophilic substitution reaction, where the chromen-4-one core reacts with 4-ethylphenol in the presence of a suitable base.

    Formation of Nitrobenzoate Ester: The final step involves the esterification of the hydroxyl group at the 7-position of the chromen-4-one core with 4-nitrobenzoic acid, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ethylphenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation can lead to the formation of quinone derivatives.

Scientific Research Applications

[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Modulating Gene Expression: It can influence the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Methylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate
  • [3-(4-Chlorophenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate
  • [3-(4-Fluorophenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate

Uniqueness

[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

[3-(4-ethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO7/c1-2-15-3-9-18(10-4-15)31-22-14-30-21-13-19(11-12-20(21)23(22)26)32-24(27)16-5-7-17(8-6-16)25(28)29/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAOYJLIEDVMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate
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